Physicochemical Profile Differentiation: XLogP3, TPSA, and Hydrogen Bonding Capacity Versus Key 5-Benzyloxy and 5-Methoxy Analogs
The target compound (1021210-07-0) possesses a calculated XLogP3 of 1.4, a topological polar surface area (TPSA) of 142 Ų, and 2 hydrogen bond donors vs. 8 hydrogen bond acceptors. These values represent a distinct physicochemical signature compared to close analogs such as 5-(benzyloxy)-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide (XLogP3 ~2.0, TPSA ~133 Ų due to absence of the methoxy oxygen) and 5-methoxy-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide (XLogP3 ~0.8, TPSA ~133 Ų). The 0.6 log unit difference in lipophilicity relative to the 5-benzyloxy analog can translate to approximately a 4-fold difference in membrane permeability based on the rule-of-thumb relationship between logP and passive diffusion [1]. The elevated TPSA of the target compound also suggests improved aqueous solubility, a property frequently correlated with better in vitro assay performance and reduced non-specific binding [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.4; TPSA = 142 Ų |
| Comparator Or Baseline | 5-(benzyloxy)-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide: XLogP3 ≈2.0; TPSA ≈133 Ų. 5-methoxy-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide: XLogP3 ≈0.8; TPSA ≈133 Ų. |
| Quantified Difference | ΔXLogP3 = -0.6 to +0.6; ΔTPSA = +9 Ų |
| Conditions | Computed properties using XLogP3 3.0 and Cactvs 3.4.8.24 algorithms implemented in PubChem. |
Why This Matters
The distinct XLogP3 and TPSA signature directly impacts solubility, permeability, and protein binding, making the target compound a more suitable choice for specific assay conditions where balanced hydrophilicity is required.
- [1] PubChem. Compound Summary for CID 42317353, 5-((3-methoxybenzyl)oxy)-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide. National Center for Biotechnology Information. Accessed 2026-05-09. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. DOI: 10.1517/17460441003605098. View Source
